molecular formula C6H10O2 B1281526 (3,4-Dihydro-2H-pyran-6-yl)methanol CAS No. 72081-17-5

(3,4-Dihydro-2H-pyran-6-yl)methanol

Cat. No.: B1281526
CAS No.: 72081-17-5
M. Wt: 114.14 g/mol
InChI Key: LHSFBWKMYRCCQA-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-pyran-6-yl)methanol is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

(3,4-Dihydro-2H-pyran-6-yl)methanol has been utilized in novel chemical synthesis processes. A significant example is its use in the InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This method has demonstrated high selectivity and good yields in producing cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012).

Polymerization and Drug Delivery

Research has been conducted on the polymerization of diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with various acids. These polymers have potential as matrices for controlled drug delivery through in-vivo biodegradation. The polymers' thermal behavior and other properties have been characterized in detail (Abdelaal & Abbas, 1996).

Analytical Chemistry

In analytical chemistry, this compound derivatives have been employed in the GC/MS analysis of methanol in biological specimens. Methanol was derivatized with 3,4-dihydro-2H-pyran under acid catalysis, enabling more convenient and reliable measurements in complex samples (Lee et al., 2019).

Study of Chemical Effects

The compound has also been used in studies examining chemical effects like the anomeric effect. For instance, acid-catalyzed methanolysis of 2-methoxy-5,6-dihydro-2H-pyran produced a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, which allowed for the calculation of the anomeric effect of the 2-methoxy group (Sweet & Brown, 1968).

Safety and Hazards

“(3,4-Dihydro-2H-pyran-6-yl)methanol” is classified as a flammable liquid and can cause skin irritation and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound can be used as a biochemical reagent , suggesting it may interact with various biological targets.

Mode of Action

It’s known that this compound can be used in the synthesis of polyesters . In this process, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were prepared and polymerized . This suggests that the compound may interact with its targets through covalent bonding, leading to the formation of new chemical structures.

Biochemical Pathways

The compound’s role in the synthesis of polyesters suggests it may be involved in polymerization reactions, which are crucial in various biological and chemical processes.

Pharmacokinetics

Its use in the synthesis of polyesters suggests that it may have good bioavailability, as these polymers are often used in drug delivery systems due to their ability to be metabolized and excreted by the body.

Result of Action

The resulting polymers from its use in polyester synthesis can be considered as suitable matrices for controlled drug delivery by in vivo biodegradation . This suggests that the compound may have potential applications in the field of drug delivery.

Action Environment

It’s known that this compound is a combustible solid , suggesting that factors such as temperature and exposure to open flame may affect its stability and efficacy.

Properties

IUPAC Name

3,4-dihydro-2H-pyran-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFBWKMYRCCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500891
Record name (3,4-Dihydro-2H-pyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72081-17-5
Record name (3,4-Dihydro-2H-pyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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